molecular formula C24H21ClN2O4S B2899301 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 895995-56-9

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B2899301
CAS RN: 895995-56-9
M. Wt: 468.95
InChI Key: IRWIDUVXNYENSK-UHFFFAOYSA-N
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Description

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is also known as BSI-201 or Iniparib and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of BSI-201 involves the inhibition of PARP-1, an enzyme involved in DNA repair. By inhibiting PARP-1, BSI-201 leads to the accumulation of DNA damage, which sensitizes cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
BSI-201 has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BSI-201 in lab experiments is its ability to enhance the efficacy of chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy in cancer treatment. However, BSI-201 has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of BSI-201. One area of research is the development of more potent and selective PARP inhibitors that can overcome the limitations of BSI-201. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BSI-201, which can help in patient selection for combination therapy. Additionally, BSI-201 can be studied in combination with other novel cancer therapies, such as immunotherapy and targeted therapy, to explore the potential synergistic effects.

Synthesis Methods

The synthesis of BSI-201 involves the reaction of 3-(benzylsulfonyl)-1H-indole with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-bromoethyl)acetamide to obtain the final product, BSI-201.

Scientific Research Applications

BSI-201 has been widely studied for its potential applications in cancer therapy. It has been shown to enhance the efficacy of chemotherapy drugs such as gemcitabine and carboplatin in preclinical studies. BSI-201 has also been found to sensitize cancer cells to radiation therapy, leading to improved outcomes in some cancer types.

properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-31-22-12-11-18(25)13-20(22)26-24(28)15-27-14-23(19-9-5-6-10-21(19)27)32(29,30)16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWIDUVXNYENSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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